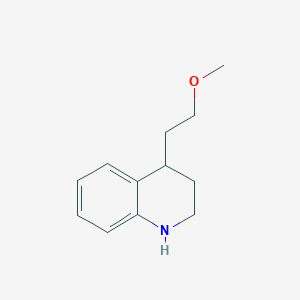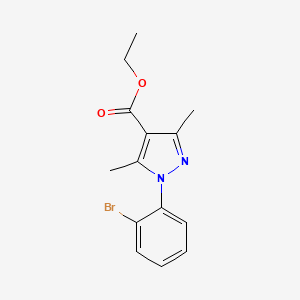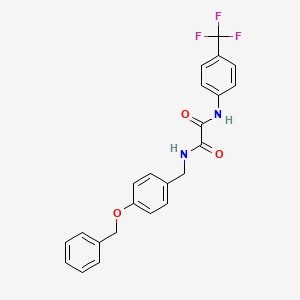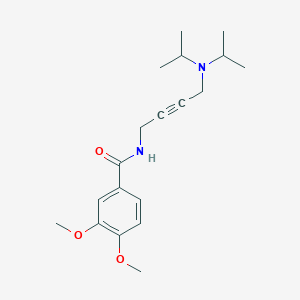
4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(2-Methoxyethyl)phenol, a related compound, can be achieved by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is followed by a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
A study by Ueda et al. (2010) details an efficient synthesis of 2-substituted tetrahydroquinolines, demonstrating the compound's utility in the stereoselective formal synthesis of (+/-)-martinellic acid. This synthesis involves a domino reaction showcasing the compound's versatility in organic synthesis (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
Antimicrobial Applications
Helquinoline, derived from a tetrahydroquinoline compound similar to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, has shown significant biological activity against bacteria and fungi. This was discovered in the extract of cultures from Janibacter limosus, highlighting the potential antimicrobial applications of tetrahydroquinoline derivatives (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Antifungal and Anticancer Properties
Derivatives of tetrahydroquinoline, including structures similar to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for antifungal and anticancer properties. Bohórquez, Kouznetsov, and Zacchino (2015) reported that some derivatives showed antifungal activity, particularly against dermatophytes, indicating the compound's potential in developing new antifungal agents. Additionally, Kouznetsov et al. (2016) synthesized derivatives that exhibited selective cytotoxic activity on cancer cells, suggesting the usefulness of tetrahydroquinoline compounds in cancer research (Bohórquez, Kouznetsov, & Zacchino, 2015); (Kouznetsov, Merchan-Arenas, Tangarife-Castaño, Correa-Royero, & Betancur-Galvis, 2016).
Neuroprotective Activity
Research into tetrahydroisoquinoline compounds, which are structurally related to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, has indicated potential neuroprotective activities. Such compounds could be beneficial in treating neurological disorders, including Parkinson's disease, showcasing the compound's significance in neuropharmacology (Okuda, Kotake, & Ohta, 2003).
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCMAIBOOONSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)




![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)